2-Fluoro-4-iodo-1-methoxy-3-methylbenzene
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Overview
Description
2-Fluoro-4-iodo-1-methoxy-3-methylbenzene is an organic compound with the molecular formula C8H8FIO It is a derivative of benzene, where the benzene ring is substituted with fluorine, iodine, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-iodo-1-methoxy-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-Fluoro-1-methoxy-3-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogenation and methylation reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Large-scale production may also involve continuous flow reactors to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-iodo-1-methoxy-3-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, resulting in simpler benzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Major Products Formed
Substitution: Products include 2-Fluoro-4-substituted-1-methoxy-3-methylbenzenes.
Oxidation: Products include 2-Fluoro-4-iodo-1-formyl-3-methylbenzene or 2-Fluoro-4-iodo-1-carboxy-3-methylbenzene.
Reduction: Products include 2-Fluoro-1-methoxy-3-methylbenzene.
Scientific Research Applications
2-Fluoro-4-iodo-1-methoxy-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-iodo-1-methoxy-3-methylbenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The presence of fluorine and iodine atoms can influence its reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-1-methoxy-3-methylbenzene: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Iodo-1-methoxy-3-methylbenzene: Lacks the fluorine atom, affecting its chemical properties and reactivity.
2-Fluoro-4-iodo-1-methylbenzene: Lacks the methoxy group, altering its solubility and reactivity.
Uniqueness
The combination of these substituents allows for selective chemical transformations and interactions with biological targets .
Properties
Molecular Formula |
C8H8FIO |
---|---|
Molecular Weight |
266.05 g/mol |
IUPAC Name |
3-fluoro-1-iodo-4-methoxy-2-methylbenzene |
InChI |
InChI=1S/C8H8FIO/c1-5-6(10)3-4-7(11-2)8(5)9/h3-4H,1-2H3 |
InChI Key |
QVWSMPCOQBPIPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)OC)I |
Origin of Product |
United States |
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